molecular formula C13H21NO6 B571863 1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid CAS No. 1255666-29-5

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B571863
CAS No.: 1255666-29-5
M. Wt: 287.312
InChI Key: VPZOZPSOJLQFGC-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of a methoxycarbonyl group at the 2-position. The carboxylic acid functionality at the 4-position can be introduced through various carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain substituents with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new substituted piperidine derivatives .

Scientific Research Applications

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protective group, preventing unwanted reactions at the nitrogen atom of the piperidine ring. The methoxycarbonyl group can participate in esterification and other reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar in structure but lacks the methoxycarbonyl group at the 2-position.

    2-(Methoxycarbonyl)piperidine-4-carboxylic acid: Similar but does not have the tert-butoxycarbonyl group.

    1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid: Lacks the methoxycarbonyl group at the 2-position

Uniqueness

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and methoxycarbonyl groups, which confer distinct reactivity and stability properties. This dual substitution pattern makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZOZPSOJLQFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678355
Record name 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-29-5
Record name 1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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